molecular formula C12H18O3 B133436 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- CAS No. 17450-95-2

1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-

Cat. No. B133436
CAS RN: 17450-95-2
M. Wt: 210.27 g/mol
InChI Key: VAPNOYMBLCEKKH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-cyclohexanedione, also known as Dimedone or Methone, is a highly sensitive and very specific reagent used for the determination of aldehydes . It is environmentally friendly, gives high yields, and has a simple workup procedure .


Synthesis Analysis

While specific synthesis methods for 5,5-Dimethyl-1,3-cyclohexanedione were not found in the search results, it’s known that it can be used in condensation reactions with aromatic aldehydes in ethylene glycol .


Molecular Structure Analysis

The molecular formula of 5,5-Dimethyl-1,3-cyclohexanedione is C8H12O2 . Its IUPAC name is 5,5-dimethylcyclohexane-1,3-dione . The molecular weight is 140.18 g/mol .


Chemical Reactions Analysis

5,5-Dimethyl-1,3-cyclohexanedione is stable in its dry crystalline form, but its solutions can decompose and oxidize, even under shielding from light . The compound turns red when it encounters ferric chloride .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.18 . It has a density of 1.0373 (rough estimate), a melting point of 146-148 °C (lit.), a boiling point of 216.69°C (rough estimate), and a flash point of 114.5°C . It is soluble in water at 0.416 g/100 mL (25 ºC), and has a vapor pressure of 0.0042mmHg at 25°C .

Scientific Research Applications

Synthesis of Michael Adducts

2-Butyryldimedone has been used in the synthesis of trimolecular salt Michael adducts . These adducts were synthesized in excellent yields up to 92% via one-pot multicomponent reactions in an aqueous medium . The chemical structures of these compounds were characterized by X-ray single-crystal diffraction techniques .

Bio-Assays

Compounds derived from 2-Butyryldimedone were screened in vitro for different bio-assays such as thymidine phosphorylase inhibition assay, urease inhibition assay, β-glucuronidase inhibition assays and cytotoxicity against PC-3 and HeLa cell lines .

Synthesis of Spiro and Heterocyclic Compounds

2-Butyryldimedone is used as a versatile synthon for the synthesis of several spiro and heterocyclic compounds . These include xanthene derivatives, which have emerged as an important class of compound because of their industrial importance .

Synthesis of Pyrazole, Isoxazole and Thiophene Derivatives

2-Butyryldimedone has been used in the synthesis of pyrazole, isoxazole and thiophene derivatives . These compounds showed high antiproliferative activities against cancer cell lines together with high inhibitions toward tyrosine kinases .

Synthesis of Chromene Derivatives

2-Butyryldimedone and its derivatives are suitable precursors for the preparation of divergent organic compounds, for example chromene derivatives . These derivatives possess anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-HIV and antibacterial activities .

Synthesis of Oxozolidinones

2-Butyryldimedone is used in the synthesis of oxozolidinones . These compounds have antibacterial activity .

Synthesis of Substituted Xanthene Derivatives

2-Butyryldimedone is used in the synthesis of substituted xanthene derivatives . These derivatives have several uses in dyes, laser technology, fluorescent compounds, and more importantly, have been reported to show a variety of biological activity .

[2 + 2] Cycloaddition in Chemical Synthesis

2-Butyryldimedone has been used in the application of the [2 + 2] cycloaddition with different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .

Safety And Hazards

5,5-Dimethyl-1,3-cyclohexanedione can cause irritation to the eyes and skin . It is recommended to avoid inhalation of vapors or contact with skin . It should be used in well-ventilated areas due to its moderate volatility . It should be stored in sealed containers, away from heat sources and oxidizers . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling this chemical .

Future Directions

While specific future directions for 5,5-Dimethyl-1,3-cyclohexanedione were not found in the search results, it’s known that it is used as a reagent in laboratory settings . Its use in the determination of aldehydes suggests potential applications in analytical chemistry .

properties

IUPAC Name

2-butanoyl-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPNOYMBLCEKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391031
Record name 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-

CAS RN

17450-95-2
Record name 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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